molecular formula C18H14O3 B2825516 3,4-Dibenzylfuran-2,5-dione CAS No. 71481-05-5

3,4-Dibenzylfuran-2,5-dione

Cat. No.: B2825516
CAS No.: 71481-05-5
M. Wt: 278.307
InChI Key: LWCKJYBIJIELLM-UHFFFAOYSA-N
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Description

3,4-Dibenzylfuran-2,5-dione is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications. It is a heterocyclic compound with a molecular formula of C18H14O3 and a molecular weight of 278.30 . This compound is part of the benzofuran family, which is known for its diverse biological activities .

Safety and Hazards

While specific safety and hazard information for 3,4-Dibenzylfuran-2,5-dione was not found, it’s important to handle all chemicals with care, avoiding contact with skin and eyes, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibenzylfuran-2,5-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of benzyl-substituted precursors that undergo cyclization to form the furan ring . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,4-Dibenzylfuran-2,5-dione include other benzofuran derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern and the resulting biological activities. Its structure allows for specific interactions with molecular targets that may not be possible with other benzofuran derivatives .

Properties

IUPAC Name

3,4-dibenzylfuran-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3/c19-17-15(11-13-7-3-1-4-8-13)16(18(20)21-17)12-14-9-5-2-6-10-14/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCKJYBIJIELLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C(=O)OC2=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To the suspension of (2S,3S)-2,3-dibenzylsuccinic anhydride thus obtained in anhydrous toluene (3.5 mL) were added triethylamine (361 mg, 2.54 mmol) and trimethylsilyltrifluoromethanesulfonic acid (565 mg, 2.54 mmol) with stirring under ice cooling, and the mixture was stirred at 90° C. for 2 h. To the reaction mixture with stirring under ice cooling was added dropwise a solution of tetrabutylammonium bromide (2.7 mg, 0.00845 mmol) in dichloromethane (3 mL) and bromine (140 mg, 0.876 mmol), and the reaction mixture was stirred at the same temperature for 30 min. The reaction mixture was directly concentrated under reduced pressure and the residue thus obtained was subjected to silica gel column chromatography (hexane-ethyl acetate 8:1) to give 59 mg of the title compound as a solid (2 step yield: 25%).
Name
(2S,3S)-2,3-dibenzylsuccinic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
361 mg
Type
reactant
Reaction Step Two
Quantity
565 mg
Type
reactant
Reaction Step Two
Quantity
3.5 mL
Type
solvent
Reaction Step Three
Quantity
140 mg
Type
reactant
Reaction Step Four
Quantity
2.7 mg
Type
catalyst
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
hexane ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
25%

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